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Uridine-5-t

Cat. No.: B1614280
CAS No.: 3705-45-1
M. Wt: 246.21 g/mol
InChI Key: DRTQHJPVMGBUCF-QPXMQEAJSA-N
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Description

Foundational Principles of Nucleoside Radiolabeling for Biological Investigations

Nucleoside radiolabeling is a cornerstone technique in molecular biology that allows for the visualization and quantification of nucleic acid synthesis. bitesizebio.com The fundamental principle involves introducing a nucleoside, a building block of DNA or RNA, that has been tagged with a radioactive isotope. wikipedia.org Common isotopes used for this purpose include tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), and phosphorus-32 (B80044) (³²P). slideshare.net

When these radiolabeled nucleosides are introduced to cells, they are taken up and incorporated into newly synthesized DNA or RNA strands during replication or transcription, respectively. bitesizebio.com The radioactive emissions from the incorporated isotopes can then be detected through various methods, such as autoradiography or scintillation counting, providing a direct measure of nucleic acid synthesis. slideshare.net This technique is predicated on the cell's natural metabolic pathways for nucleotide synthesis and utilization. wikipedia.org

The choice of isotope and labeling position on the nucleoside is critical and depends on the specific research question. For instance, labeling the phosphate (B84403) group with ³²P is common for tracking DNA and RNA, while labeling the base, as with tritiated uridine (B1682114), is specific for RNA synthesis. bitesizebio.comslideshare.net The stability of the radiolabel at a specific molecular position is crucial to ensure that the detected radioactivity accurately reflects the fate of the molecule of interest. nih.gov

Historical Trajectories and Modern Relevance of Uridine-5-t in Cellular and Molecular Studies

The use of tritiated uridine has a long history in cellular and molecular biology, with early studies in the 1960s demonstrating its utility in investigating RNA metabolism in mammalian cells in vitro. nih.gov These pioneering experiments laid the groundwork for decades of research into fundamental processes such as transcription, RNA processing, and transport. For instance, early studies used tritiated uridine to track RNA synthesis in the highly proliferative cells of the intestinal crypts. pnas.org

Historically, autoradiography was the primary method for detecting tritiated uridine incorporation, a technique that, while powerful, was often slow and provided limited spatial resolution. pnas.org Despite these limitations, it enabled significant discoveries regarding the localization and dynamics of RNA within cells.

In the modern era, while newer, non-radioactive techniques like those using uridine analogs such as 5-ethynyluridine (B57126) (EU) and 5-bromouridine (B41414) (BrU) have emerged, tritiated uridine remains highly relevant. pnas.orgrndsystems.com These newer methods often offer faster detection and are amenable to fluorescence microscopy, providing higher-resolution imaging. pnas.org However, tritiated uridine continues to be a gold standard for quantitative studies of RNA synthesis due to the direct relationship between radioactive signal and the amount of incorporated nucleoside. revvity.com

Current applications of tritiated uridine span a wide range of biomedical research, from studying the transcriptional activity in early embryonic development to investigating the effects of various drugs on nucleoside uptake and RNA synthesis in cancer cell lines. revvity.com Its continued use in behavioral brain research to correlate RNA synthesis with neuronal activity further underscores its enduring importance. revvity.com

FeatureTritiated Uridine ([³H]Uridine)5-Ethynyluridine (EU)5-Bromouridine (BrU)
Detection Method Autoradiography, Scintillation CountingClick Chemistry with Fluorescent AzidesImmunostaining with Anti-BrU Antibodies
Primary Advantage Direct quantification of RNA synthesisFast, high-sensitivity detection, suitable for imagingEstablished method for labeling nascent RNA
Primary Limitation Slow detection, lower spatial resolutionIndirect detection, potential for steric hindranceAntibody diffusion can limit tissue staining
Common Application Quantitative analysis of RNA synthesis ratesIn vivo and in vitro imaging of transcriptionDetection of newly synthesized RNA in fixed cells

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O6 B1614280 Uridine-5-t CAS No. 3705-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3705-45-1

Molecular Formula

C9H12N2O6

Molecular Weight

246.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T

InChI Key

DRTQHJPVMGBUCF-QPXMQEAJSA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

[3H]C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Other CAS No.

3705-45-1

Origin of Product

United States

Synthesis and Characterization Methodologies of Uridine 5 T

Isotopic Labeling Techniques for Uridine (B1682114) Derivatives

The introduction of a tritium (B154650) atom into the uridine molecule requires precise and controlled chemical or enzymatic methods to ensure the label is in a stable and specific position.

Regiospecific Tritium Incorporation into Uridine Structure

A robust and widely used method for the regiospecific labeling of uridine with tritium is through the catalytic hydrogenation of a halogenated precursor. This chemical synthesis approach offers high specificity and yields a product with a well-defined label position. The most common precursor for this synthesis is 5-iodouridine (B31010).

The process involves the reaction of 5-iodouridine with tritium gas (T₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The catalyst facilitates the cleavage of the carbon-iodine bond and the subsequent addition of tritium across the double bond, which is then followed by re-aromatization, resulting in the substitution of iodine with tritium at the 5-position of the uracil (B121893) ring.

Following the catalytic hydrogenation, a critical step is the removal of any labile tritium atoms, which are those attached to heteroatoms like oxygen or nitrogen and can readily exchange with hydrogen in aqueous environments. This is typically achieved by repeatedly dissolving the crude product in a protic solvent, such as ethanol, and evaporating the solvent under vacuum. nih.gov

The final product, 5-T-Uridine, is then purified to remove any unreacted starting material, catalyst, and other byproducts. A common purification technique is preparative Thin Layer Chromatography (TLC). nih.gov The characteristics of the synthesized 5-T-Uridine are then determined, including its radioactive concentration, chemical concentration, and radiochemical purity.

Characteristics of Synthesized 5-T-Uridine
ParameterValue
Raw Product Radiochemical Purity (%)85
Purified Product Radiochemical Purity (%)>95
Radioactive Concentration (MBq/mL)37
Chemical Concentration (mg/mL)0.011
Specific Activity (GBq/mmol)814

Enzymatic Synthesis of Tritiated Uridine Phosphates (e.g., UTP, UDP-sugars)

Enzymatic methods offer a high degree of specificity and are crucial for the synthesis of tritiated uridine phosphates, such as Uridine-5'-triphosphate (UTP) and UDP-sugars, which are the biologically active forms of uridine.

Tritiated Uridine Triphosphate (UTP) Synthesis:

The enzymatic synthesis of tritiated UTP can be achieved using kinases that phosphorylate uridine. For instance, uridine monophosphate (UMP) can be sequentially phosphorylated to uridine diphosphate (B83284) (UDP) and then to UTP by specific kinases, utilizing ATP as the phosphate (B84403) donor. If the starting material is tritiated uridine, the resulting UTP will carry the tritium label.

A notable example of enzymatic synthesis involves the use of nucleoside diphosphate kinase to transfer a gamma-phosphorothioate group from guanosine-5'-O-(3-thiotriphosphate) (GTPγS) or adenosine-5'-O-(3-thiotriphosphate) (ATPγS) to UDP. The formation of UTPγS has been demonstrated using [³H]-UDP, confirming the feasibility of incorporating a tritium label into the UTP molecule through this enzymatic reaction. nih.gov

Tritiated UDP-Sugar Synthesis:

Tritiated UDP-sugars are synthesized from tritiated UTP and a sugar-1-phosphate, catalyzed by UDP-sugar pyrophosphorylases. These enzymes are essential for the de novo synthesis of UDP-sugars. frontiersin.org For example, UDP-glucose pyrophosphorylase, in conjunction with inorganic pyrophosphatase, has been shown to be effective in converting 5-substituted UTP derivatives into a range of gluco-configured 5-substituted UDP-sugar derivatives in good yields. uea.ac.uk While this study focused on various 5-substituents, the principle can be extended to tritiated UTP to produce tritiated UDP-sugars.

Analytical Approaches for Radiolabeled Uridine Purity and Integrity in Research

Ensuring the radiochemical purity and structural integrity of Uridine-5-t is paramount for its use in research, as impurities can lead to erroneous results. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods:

Thin Layer Chromatography (TLC): Radio-TLC is a fundamental technique for the initial assessment of radiochemical purity. It is used during the purification process and for routine quality control. The labeled compound is spotted on a TLC plate and developed in a suitable solvent system. The distribution of radioactivity on the plate is then analyzed using a radio-TLC scanner to determine the percentage of the desired radiolabeled product.

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful and quantitative method for determining radiochemical purity. researchgate.net It offers higher resolution and sensitivity compared to TLC. A sample of the radiolabeled uridine is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) and a mobile phase that separates the compound of interest from any impurities. The eluent is monitored by both a UV detector (to detect the chemical components) and a radioactivity detector (to detect the radiolabeled components). This allows for the precise quantification of the radiochemical purity. researchgate.net

Representative HPLC Analysis of [³H]Uridine Metabolism
Peak IdentityRetention Time (min)Relative Abundance (%)
UTP~5Variable
UDP~7Variable
UMP~10Variable
Uridine~12Variable
UDP-sugars~15Variable

Note: The retention times and relative abundances are representative and can vary depending on the specific HPLC conditions and biological system under investigation.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the chemical structure and determining the position of the tritium label. While ¹H NMR is standard for unlabeled uridine, tritium (³H) NMR can be used to directly observe the tritium signal and confirm its location at the C5 position of the uracil ring. This provides definitive proof of the regiospecificity of the labeling process.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the tritiated uridine. The incorporation of a tritium atom results in a nominal mass increase of approximately 2 Da compared to the unlabeled compound (as tritium is an isotope of hydrogen with a mass of approximately 3 Da, replacing a proton with a mass of approximately 1 Da). High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the identity of the labeled compound. researchgate.net

The combination of these analytical techniques ensures that the synthesized this compound is of high purity and has the correct chemical structure, making it a reliable tracer for a wide range of biological studies.

Uridine Metabolism and Intracellular Fate Studies

Pyrimidine (B1678525) Salvage Pathway Investigations Utilizing Radiolabeled Uridine (B1682114)

The pyrimidine salvage pathway is a crucial metabolic route that recycles nucleosides and nucleobases from the degradation of DNA and RNA. wikipedia.org This pathway is particularly important in tissues that have limited or no capacity for de novo synthesis. wikipedia.org The use of radiolabeled uridine, such as [3H]uridine or [14C]uridine, has been instrumental in elucidating the kinetics and regulation of these salvage reactions. dtic.milaacrjournals.orgahajournals.org Studies using these tracers have shown that the initial rapid disappearance of uridine from plasma reflects not only its distribution into tissues but also its catabolism, primarily by the liver. aacrjournals.org

Uridine Kinase Activity and Nucleotide Pool Dynamics

Uridine kinase (UK) is a key enzyme in the salvage pathway, catalyzing the phosphorylation of uridine to uridine 5'-monophosphate (UMP). wikipedia.orgahajournals.org This reaction is often the rate-limiting step in the conversion of uridine into its various phosphorylated forms. ahajournals.org There are two primary isoforms, UCK1 and UCK2. nih.govgenecards.org UCK1 is widely expressed, whereas UCK2 expression is more restricted in normal tissues but is often overexpressed in tumor cells. nih.govaging-us.com

Research has demonstrated that uridine kinase activity varies significantly across different tissues. This differential activity influences the size and turnover of intracellular nucleotide pools. For instance, in studies with colon tumor-bearing mice, uridine kinase activity was found to be highest in the gut and the tumor itself compared to other tissues like the liver, kidney, and spleen. aacrjournals.org In the rat heart, uridine kinase activity was found to be similar to that in the liver, and its activity increased significantly during cardiac hypertrophy, suggesting it plays a regulatory role in this process. ahajournals.org The phosphorylation of UMP to uridine 5'-diphosphate (UDP) and subsequently to uridine 5'-triphosphate (UTP) is carried out by UMP/CMP kinase and nucleoside diphosphate (B83284) kinase, respectively. nih.govwikipedia.org

Tissue (Colon Tumor-bearing C57 Mice)Uridine Kinase Activity (nmol/h/mg protein)
Liver1.1 ± 0.1
Kidney1.0 ± 0.1
Spleen2.5 ± 0.3
Gut10.2 ± 1.1
Colon Tumor 386.8 ± 0.7
Data derived from studies on the cytosolic fraction of various tissues. Activity is expressed as the mean ± SE of four determinations. aacrjournals.org

Uridine Phosphorylase Function in Uridine Homeostasis

Uridine phosphorylase (UPase) is a central enzyme that regulates the level of uridine in plasma and tissues. aacrjournals.orgresearchgate.netimrpress.com It catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate. plos.org This function is critical for maintaining uridine homeostasis; by degrading uridine, UPase prevents its excessive accumulation, and by synthesizing it from uracil, it can replenish uridine pools when needed. aacrjournals.orgresearchgate.net Most mammals have two isoforms of the enzyme, UPP1 and UPP2. plos.org

Studies have shown that UPase activity is generally elevated in tumor tissues compared to normal tissues. researchgate.netimrpress.com The liver plays a significant role in maintaining uridine homeostasis by both degrading and synthesizing uridine. aacrjournals.org The activity of uridine phosphorylase has been found to correlate with the size of tissue uridine pools. aacrjournals.org For example, gut tissue, which has very high UPase activity, demonstrates a significant capacity to limit uridine pools. aacrjournals.org Inhibition of UPase leads to a substantial increase in uridine concentrations in both plasma and tissues. aacrjournals.orgaacrjournals.org

Tissue (Colon Tumor-bearing C57 Mice)Uridine Phosphorylase Activity (nmol/h/mg protein)
Liver22.0 ± 2.0
Kidney4.8 ± 0.4
Spleen2.0 ± 0.2
Gut136.0 ± 15.0
Colon Tumor 3817.0 ± 2.0
Data derived from studies on the cytosolic fraction of various tissues. Activity is expressed as the mean ± SE of four determinations. aacrjournals.org

Uridine 5'-Phosphate Synthase Mechanism and Substrate Cycling Research

Uridine 5'-monophosphate synthase (UMPS) is a bifunctional enzyme in eukaryotes that catalyzes the final two steps of the de novo pyrimidine synthesis pathway. proteopedia.orgwikipedia.orgnih.gov It contains two distinct catalytic domains: an orotate (B1227488) phosphoribosyltransferase (OPRT) domain and an orotidine (B106555) 5'-phosphate decarboxylase (ODCase) domain. wikipedia.orgnih.gov The OPRT domain catalyzes the conversion of orotate to orotidine 5'-monophosphate (OMP), which is then decarboxylated by the ODCase domain to produce UMP. proteopedia.orguniprot.orgreactome.org In microorganisms, these two functions are carried out by separate proteins. wikipedia.org The fusion of these domains into a single polypeptide in eukaryotes is believed to enhance stability and catalytic efficiency. wikipedia.org The active form of the human enzyme is a dimer. nih.govreactome.org Defects in the UMPS gene lead to a rare metabolic disorder known as orotic aciduria. proteopedia.org

De Novo Pyrimidine Biosynthesis and its Interplay with Uridine Metabolism

De novo pyrimidine synthesis is a fundamental biochemical pathway that builds pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine. creative-proteomics.com This process is particularly vital for rapidly proliferating cells, like tumor cells, which have a high demand for nucleotides to support DNA and RNA synthesis. biorxiv.org

The pathway involves a series of enzymatic steps:

The multifunctional enzyme CAD (Carbamoyl-phosphate synthetase II, Aspartate transcarbamoylase, and Dihydroorotase) initiates the pathway. biorxiv.orgwikipedia.org

Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme, catalyzes the fourth step. nih.govbiorxiv.orgwikipedia.org

The final two steps are catalyzed by the bifunctional enzyme UMPS, resulting in the formation of UMP. nih.govbiorxiv.org

There is a significant interplay between the de novo and salvage pathways. The availability of pyrimidines from the salvage pathway can regulate de novo synthesis. For instance, UMP produced via salvage can act as a feedback inhibitor of the de novo pathway. nih.gov Conversely, when de novo synthesis is impaired, cells become more dependent on the salvage pathway for their pyrimidine supply, a dependency that can be rescued by supplementing with uridine. biorxiv.org While differentiated, non-dividing cells like neurons are generally thought to rely more on the salvage pathway, evidence suggests the de novo pathway is also present and important in the adult human brain. aging-us.com

Nucleoside Transport Mechanisms and Uridine Uptake Kinetics

The entry of uridine into cells is mediated by specialized nucleoside transporter proteins. cdnsciencepub.com In many mammalian cells, this transport occurs via a facilitated diffusion system that is non-concentrative, meaning it does not move the substrate against a concentration gradient. cdnsciencepub.comnih.gov However, some studies have also suggested the existence of a concentrative transport mechanism that can sustain high intracellular uridine pools relative to the plasma. aacrjournals.org

Kinetic studies have characterized the uptake of uridine in various cell types. For example, in cultured chromaffin cells, uridine uptake was found to have a relatively low affinity. In contrast, Aedes albopictus mosquito cells also exhibit a facilitated diffusion system for nucleosides with similar kinetic properties to those in many mammalian cells. nih.gov The transport can be inhibited by compounds such as nitrobenzylthioinosine (NBMPR) and dipyridamole (B1670753) in some systems. nih.gov

Cell Type/SystemTransporter TypeKm (µM)VmaxReference
Cultured Chromaffin CellsFacilitated Diffusion150 ± 45414 ± 17 pmol / 10⁶ cells⁻¹ / min⁻¹ nih.gov
Chromaffin Plasma Membrane VesiclesFacilitated Diffusion185 ± 114.24 ± 0.10 pmol / mg protein⁻¹ / s⁻¹ nih.gov
Aedes albopictus Mosquito CellsFacilitated Diffusion~180Not specified nih.gov
NupG (E. coli) Mutant N228CNucleoside:H⁺ Symporter170 (3.4-fold increase vs. wild-type)Substantially reduced tandfonline.com
Kinetic parameters for uridine transport vary depending on the cell type and the specific transporter involved.

Uridine 5 T Applications in Nucleic Acid Synthesis and Processing Research

Quantitative Assessment of RNA Synthesis Rates and Kinetics

Labeled forms of uridine (B1682114) and UTP are central to methods designed to quantify the rate and dynamics of RNA synthesis. By introducing a tag—often a radioisotope like tritium (B154650) ([³H]) or a modified base—researchers can track the incorporation of uridine into newly synthesized RNA molecules, providing a direct measure of transcriptional activity. nih.govpnas.org

Transcription Activity Measurements in Various Biological Systems

The use of radiolabeled uridine, such as [³H]uridine, is a well-established method for measuring transcription rates in a variety of biological contexts, from cultured cells to whole organisms. nih.govpnas.org When introduced to cells, [³H]uridine is taken up and converted into [³H]UTP, which is then incorporated into RNA by RNA polymerases. nih.gov The amount of radioactivity detected in purified RNA over a specific period is proportional to the rate of transcription. nih.gov

This technique, often referred to as a pulse-labeling assay, has been used to study transcriptional responses to various stimuli. For example, studies in human fibrosarcoma cells used [³H]uridine incorporation to measure the kinetics of β-actin and c-myc gene transcription following serum stimulation. nih.gov The results showed a rapid, multi-fold increase in the transcription of these genes, demonstrating the method's ability to capture dynamic changes in gene expression. nih.gov Similarly, this approach has been applied to plant and animal tissues to calculate absolute rates of RNA synthesis by measuring the specific radioactivity of both the UTP precursor pool and the resulting RNA. nih.govsemanticscholar.org

Table 1: Research Findings on Transcription Activity Using Labeled Uridine
Biological SystemLabeled CompoundKey FindingReference
Human Fibrosarcoma Cells (HT-1080)[³H]UridineMeasured a 6-9 fold increase in c-myc gene transcription rate within hours of serum stimulation. nih.gov
Tobacco Callus[³H]UridineCalculated an average absolute RNA synthesis rate of 20 mg of RNA per gram of RNA per hour. nih.gov
Rat Small Intestine[³H]UridineDemonstrated high RNA synthesis in crypt cells, which decreased as cells migrated to villi. semanticscholar.org
Human Fibroblasts[³H]UridineShowed profound inhibition of RNA synthesis after UV irradiation, with deficient recovery in Cockayne syndrome cells. pnas.org

Elucidation of RNA Polymerase Processivity and Specificity

By analyzing the distribution of these products on a gel, researchers can assess how different conditions or protein factors affect the enzyme's ability to complete transcription. oup.compnas.org For instance, studies on the SARS-CoV RNA polymerase complex demonstrated that the accessory proteins nsp7 and nsp8 are essential for conferring processivity to the core nsp12 polymerase. pnas.org Other research has used such assays to show that specific subunits of RNA Polymerase I, like Rpa49, influence both elongation speed and processivity. biorxiv.org Furthermore, the substrate specificity of different polymerases can be explored by testing their ability to incorporate various modified UTP analogs, revealing differences in the active sites of enzymes like RNAP I and RNAP II. nih.gov

Investigation of DNA Synthesis and Replication Processes

While uridine is the canonical building block of RNA, its derivatives also play a role in the study of DNA synthesis and repair, primarily through enzymatic incorporation of labeled precursors and the investigation of DNA lesions.

Enzymatic Incorporation of Radiolabeled Nucleotides into DNA Strands

DNA polymerases can incorporate labeled deoxynucleotides to generate probes for applications like Southern blotting and in situ hybridization. revvity.commoravek.com Although thymidine (B127349) triphosphate (dTTP) is the natural precursor for DNA, labeled dUTP analogs are often used as substitutes. The incorporation efficiency of these modified nucleotides by different DNA polymerases, such as Taq and Vent exo- DNA polymerases, has been systematically studied to optimize labeling protocols. tandfonline.com These studies are crucial for developing robust methods for generating high-density labeled DNA for various molecular biology techniques. nih.gov

The process often involves primer extension or PCR, where a DNA polymerase extends a primer using a template and a mix of nucleotides that includes the labeled analog. revvity.comtandfonline.comthermofisher.com The ability to completely replace a natural nucleotide with a modified one can be challenging but is essential for certain advanced applications. tandfonline.com

Studies on DNA Repair Pathways Involving Uridine-Related Lesions

Uracil (B121893) can appear in DNA through two main routes: the deamination of cytosine, which creates a mutagenic U:G mismatch, or the misincorporation of dUMP during replication. frontiersin.orgpnas.org Cells have evolved specific DNA repair mechanisms, primarily base excision repair (BER), to remove this inappropriate base. frontiersin.orgacs.org

Research into these pathways often involves synthetic DNA substrates containing uridine or uracil. Studies have shown that uracil-DNA glycosylase (UDG) is a key enzyme that recognizes and removes uracil from DNA, initiating the BER pathway. acs.orgplos.orgnih.gov Interestingly, recent findings indicate that UDG can also act on uridine (a ribonucleotide) when it is embedded in a DNA strand, suggesting a previously unrecognized repair pathway for this type of lesion. acs.org The reconstitution of the BER pathway in vitro using purified enzymes has confirmed the essential roles of UDG, an AP endonuclease, DNA polymerase, and DNA ligase in repairing uracil-containing DNA. nih.gov

Table 2: Key Enzymes and Findings in Uridine-Related DNA Repair
Enzyme/PathwayFunction/FindingRelevanceReference
Uracil-DNA Glycosylase (UDG)Recognizes and removes uracil from DNA, initiating Base Excision Repair (BER).Primary defense against mutations from cytosine deamination. frontiersin.orgplos.org
Uracil-DNA Glycosylase (UDG)Can also remove uracil from a ribonucleotide (uridine) embedded within a DNA strand.Reveals a novel substrate for UDG and a backup repair mechanism for ribonucleotide excision repair. acs.org
AP Endonuclease 1 (APE1)Can cleave DNA 5' to a deoxyuridine residue, initiating Nucleotide Incision Repair (NIR).Shows a DNA glycosylase-independent pathway for uracil repair in human cells. pnas.org
Base Excision Repair (BER) PathwayReconstituted in vitro with five E. coli enzymes, demonstrating a "short-patch" repair mechanism.Elucidates the core components and mechanism of uracil repair. nih.gov

Research into Post-Transcriptional RNA Modifications

Post-transcriptional modifications dramatically expand the functional capacity of RNA. Labeled uridine analogs are instrumental in identifying and studying these modifications. One of the most common modifications is the isomerization of uridine to pseudouridine (B1679824) (Ψ). acs.org

Detecting this "mass-silent" modification is challenging because it does not change the mass of the nucleotide. A novel method addresses this by using stable isotope labeling. acs.org Cells deficient in de novo uridine synthesis are cultured with deuterium-labeled uridine (uridine-5,6-D₂). This labeled uridine is incorporated into RNA. When a Ψ synthase converts a labeled uridine to pseudouridine, the deuterium (B1214612) at the C5 position is exchanged for a hydrogen, resulting in a detectable mass shift of -1 Da. This allows for the precise identification of pseudouridylation sites in RNA sequences using mass spectrometry. acs.org

Other approaches use uridine analogs with chemical handles for post-transcriptional functionalization. For example, 5-iodouridine-5'-triphosphate (IUTP) or 5-vinyluridine-5'-triphosphate (VUTP) can be incorporated into RNA during in vitro transcription. nih.govtrilinkbiotech.com The incorporated vinyl or iodo groups then serve as reactive sites for bioorthogonal chemical reactions, such as palladium-catalyzed cross-coupling, allowing researchers to attach fluorescent probes or other reporters to specific sites on the RNA molecule. nih.govtrilinkbiotech.com This strategy enables detailed structural and functional studies of RNA. nih.gov

Identification and Characterization of Modified Uridines in tRNA (e.g., Wobble Position Modifications)

The anticodon loop of tRNA, particularly the wobble position (U34), is a hotspot for a diverse array of chemical modifications. diva-portal.orgresearchgate.net These modifications are crucial for expanding the decoding capacity of a single tRNA to recognize multiple codons, a phenomenon central to the degeneracy of the genetic code. nih.govnih.gov

In the yeast Saccharomyces cerevisiae, several modified uridines have been identified at the wobble position. These include 5-carbamoylmethyluridine (B1230082) (ncm5U), 5-carbamoylmethyl-2′-O-methyluridine (ncm5Um), 5-methoxycarbonylmethyluridine (B127866) (mcm5U), and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U). diva-portal.orgoup.com The presence of these modifications is not random; they are specifically installed by a suite of enzymes to ensure proper codon-anticodon interactions. tandfonline.com For instance, the mcm5 and s2 groups on mcm5s2U are critical for reading A- and G-ending codons, and the absence of both is lethal to the yeast cell. diva-portal.org

Similarly, in bacteria, modifications such as 5-methoxyuridine (B57755) (mo5U) and 5-oxyacetyluridine (cmo5U) are common at the wobble position and are believed to enhance translational fidelity. nih.gov The 5-oxyalkylation of wobble uridines allows them to decode codons ending in A, G, and sometimes U and C more efficiently. nih.gov

The identification and characterization of these modified uridines have been advanced by techniques like liquid chromatography-mass spectrometry (LC-MS) and nanopore sequencing, which can distinguish between different uridine derivatives. researchgate.netmdpi.combiorxiv.org

Table 1: Examples of Modified Uridines at the tRNA Wobble Position (U34)

Modified UridineAbbreviationOrganism/DomainFunction
5-carbamoylmethyluridinencm5UEukaryotes (e.g., S. cerevisiae)Promotes reading of G-ending codons. diva-portal.org
5-methoxycarbonylmethyluridinemcm5UEukaryotes (e.g., S. cerevisiae)Promotes reading of G-ending codons. diva-portal.org
5-methoxycarbonylmethyl-2-thiouridinemcm5s2UEukaryotes (e.g., S. cerevisiae)Improves reading of A- and G-ending codons. diva-portal.orgoup.com
5-methoxyuridinemo5UBacteriaEnhances translational fidelity. researchgate.netnih.gov
5-taurinomethyl-2-thiouridineτm5s2UHuman MitochondriaEssential for proper decoding in mitochondria. nih.gov
5-methylaminomethyl-2-thiouridinemnm5s2UBacteriaImportant for proper reading frame maintenance. oup.com

Enzymology of tRNA Modifying Enzymes (e.g., Methyltransferases, Hydrolases)

The biosynthesis of modified uridines is a multi-step process catalyzed by a dedicated set of enzymes. diva-portal.org These enzymes, including methyltransferases, thiolases, and hydrolases, exhibit remarkable specificity for their tRNA substrates and the particular nucleotide to be modified. tandfonline.com

In eukaryotes, the Elongator complex is responsible for the formation of the mcm5 and ncm5 side chains at the U34 position. plos.org The subsequent 2-thiolation to form mcm5s2U is carried out by a separate pathway involving proteins like Urm1, Uba4, Ncs2, and Ncs6. plos.org In S. cerevisiae, Trm2 is the tRNA methyltransferase responsible for the 5-methyluridine (B1664183) (m5U) modification. tandfonline.comresearchgate.net

In bacteria, the biosynthesis of mnm5(s2)U involves the enzymes MnmE and MnmG, which catalyze the initial steps. oup.com The final methylation step is carried out by the MnmC enzyme in some bacteria, while in others, a different methyltransferase, MnmM, performs this function. oup.com

The study of these enzymes is crucial for understanding how tRNA modifications are regulated and how their absence can lead to cellular dysfunction. For example, mutations in the genes encoding these enzymes have been linked to various human diseases, including neurological disorders and cancer. nih.govpnas.orgtandfonline.com The enzyme ALKBH8, a tRNA methyltransferase that modifies wobble uridines, has been shown to be critical for regulating oxidative stress in the nervous system. pnas.orgnih.gov

Table 2: Key Enzymes Involved in Uridine Modification at the Wobble Position

Enzyme/ComplexFunctionOrganism/Domain
Elongator Complex (Elp1-Elp6)Formation of mcm5 and ncm5 side chains. plos.orgEukaryotes
Trm2/TrmACatalyzes 5-methyluridine (m5U) formation. tandfonline.comEukaryotes/Bacteria
Urm1/Uba4/Ncs2/Ncs6Pathway for 2-thiolation of uridine. plos.orgEukaryotes
MnmE, MnmG, MnmC/MnmMBiosynthesis of mnm5(s2)U. oup.comBacteria
ALKBH8Methylates wobble uridines, regulates selenoprotein synthesis. pnas.orgnih.govEukaryotes
MTU1Responsible for 2-thiolation of mitochondrial tRNAs. nih.govEukaryotes (Mitochondria)

Functional Impact of Uridine Modifications on Ribosomal Decoding and Translational Fidelity

Uridine modifications in the anticodon loop have a profound impact on the efficiency and accuracy of protein synthesis. diva-portal.orgtandfonline.com These modifications ensure the correct pairing between the tRNA anticodon and the mRNA codon at the ribosome's A-site, a critical step for maintaining the reading frame and incorporating the correct amino acid. oup.comdiva-portal.org

The absence of wobble uridine modifications can lead to several detrimental effects. It can reduce the efficiency of cognate codon decoding, causing ribosomes to pause or slow down during translation. tandfonline.comtandfonline.com This can, in turn, lead to increased translational errors, such as frameshifting, where the ribosome shifts its reading frame, resulting in the synthesis of a non-functional protein. oup.com Studies in yeast have shown that the lack of mcm5 and s2 modifications at the wobble uridine increases +1 frameshifting. oup.com

Furthermore, the structural rigidity conferred by some modifications is essential for stabilizing the codon-anticodon interaction. nih.gov For example, the 2-thiouridine (B16713) (s2U) modification restricts the conformation of the uridine, while xm5 modifications provide flexibility to stabilize U•G wobble pairing. nih.gov The combined presence of mcm5 and s2 groups in mcm5s2U is crucial for efficient decoding and cell viability in yeast. diva-portal.org

The isomerization of uridine to pseudouridine (Ψ) in ribosomal RNA (rRNA) is another critical modification. nih.govfrontiersin.org Pseudouridine enhances the conformational stability of rRNA, which is necessary for its proper folding and interaction with ribosomal proteins. frontiersin.orgmdpi.com The absence of pseudouridine in key regions of the ribosome can lead to an unfavorable conformation for decoding and reduced translational fidelity. nih.govfrontiersin.org

Table 3: Functional Consequences of Aberrant Uridine Modification

Aberrant ModificationConsequenceImpact on Translation
Lack of mcm5s2U in yeastLethal in some backgrounds. diva-portal.orgplos.orgReduced efficiency in reading A- and G-ending codons. diva-portal.org
Absence of wobble uridine methylationReduced protein synthesis, oxidative stress. pnas.orgnih.govImpaired translation of specific mRNAs. pnas.org
Lack of mcm5 and s2 groups in yeastIncreased +1 frameshifting. oup.comDecreased translational fidelity. oup.com
Absence of pseudouridine in rRNAUnfavorable ribosome conformation for decoding. nih.govReduced translational fidelity and efficiency. nih.govfrontiersin.org
Disruption of mitochondrial tRNA thiolationImpaired mitochondrial protein synthesis. nih.govReduced respiratory activity. nih.gov

Uridine 5 T in Cellular Signaling and Intercellular Communication Studies

Extracellular Uridine (B1682114) 5'-Triphosphate (UTP) Signaling through Purinergic Receptors

Extracellular UTP is a key ligand for a subset of purinergic receptors, specifically the G protein-coupled P2Y receptors. aai.orgmdpi.com This interaction initiates a cascade of intracellular events that are fundamental to numerous physiological and pathological processes. The primary receptors for UTP are the P2Y2 and P2Y4 receptors, while its hydrolysis product, uridine diphosphate (B83284) (UDP), is the main agonist for the P2Y6 receptor. scbt.comalzdiscovery.orgscbt.com

UTP binds to P2Y2 and P2Y4 receptors, which are coupled to Gq/11 proteins. jneurosci.org This binding event triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). plos.org The elevation in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC). physiology.orgphysiology.org

This canonical pathway can then diverge to activate other significant signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways such as ERK1/2, JNK, and p38. nih.gov For instance, in human coronary artery endothelial cells, UTP-induced activation of the P2Y2 receptor has been shown to proceed through Src/p38 and Rho/JNK pathways. nih.gov The metabolite of UTP, UDP, activates the P2Y6 receptor, which is also coupled to the Gq/PLC pathway and can lead to the activation of the ERK1/2 pathway. aai.org

Table 1: UTP and Metabolite Receptor Binding and Signaling

LigandPrimary Receptor(s)G Protein CouplingPrimary Signaling PathwayKey Downstream Effectors
UTPP2Y2, P2Y4Gq/11Phospholipase CIP3, DAG, Ca2+, PKC, MAPKs
UDPP2Y6GqPhospholipase CIP3, DAG, Ca2+, ERK1/2

The activation of P2Y receptors by UTP has been demonstrated to be a potent regulator of cell migration and wound healing in various tissues. This is a crucial process in tissue repair and regeneration.

In studies on Schwann cells, which are vital for peripheral nerve regeneration, UTP treatment was found to induce cell migration and wound closure. nih.govplos.org This effect was mediated through the P2Y2 receptor and involved an increase in the activation and expression of matrix metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, facilitating cell movement. nih.gov Quantitative analysis revealed that UTP treatment significantly increased the velocity of Schwann cells. nih.govresearchgate.net

Similarly, in the context of skin wound healing, UTP has shown therapeutic effects. In a reconstructed human skin model, UTP treatment accelerated wound closure by improving the migration and proliferation of human keratinocytes. nih.gov Studies using scratch wound assays in human corneal epithelial cells also demonstrated that UTP stimulation significantly enhanced wound closure. nih.gov

Table 2: Effect of UTP on Cell Migration and Wound Healing

Cell TypeAssayUTP ConcentrationObserved EffectFold Increase/Percentage Change
Schwannoma Cells (RT4-D6P2T)Wound Healing Assay250 µMIncreased migration velocity1.6-fold increase in velocity nih.gov
Primary Schwann CellsWound Healing Assay250 µMIncreased migration velocity2.1-fold increase in velocity nih.gov
Human Corneal Epithelial Cells (HCLE)Wound Healing AssayNot specifiedIncreased wound closure~65-70% closure vs. 30% in control nih.gov
Ovarian Cancer Cells (SKOV-3)Wound Healing Assay10 µMIncreased cell migration54.6% covered area vs. 41.6% in control mdpi.com
HaCaT KeratinocytesRandom Cell Motility100 µMInhibited EGF-induced migration1.6-fold decrease in velocity researchgate.net

Intracellular Signaling Cascades Modulated by Uridine Metabolites (e.g., MAPK Activation)

Beyond the direct action of extracellular UTP, its intracellular metabolites play a crucial role in modulating signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK family, including ERK, JNK, and p38, are critical regulators of cell proliferation, differentiation, and stress responses.

In pancreatic ductal adenocarcinoma (PDA) cells under glucose-deprived conditions, there is an upregulation of uridine phosphorylase 1 (UPP1), an enzyme that catabolizes uridine. This process is driven by the KRAS-MAPK signaling pathway. atlasgeneticsoncology.org The breakdown of uridine provides ribose for central carbon metabolism, supporting cell survival and proliferation. atlasgeneticsoncology.org

Direct stimulation with UTP can also lead to the activation of MAPK pathways. In human coronary artery endothelial cells, UTP, acting through the P2Y2 receptor, activates the ERK1/2, JNK, and p38 MAPK pathways. nih.gov In studies with P. giganteus extracts containing uridine, treatment of N2a cells led to a significant increase in the phosphorylation of MEK and mTOR in a dose-dependent manner. semanticscholar.org Furthermore, in tilapia primary hepatocytes, uridine was shown to affect the phosphorylation of AMPK, a key energy sensor, and the expression of sirt1. researchgate.net

Table 3: Modulation of MAPK and Related Kinases by Uridine/UTP

Cell TypeCompoundKinaseEffectReference
Human Coronary Artery Endothelial CellsUTPERK1/2, JNK, p38Increased phosphorylation nih.gov
N2a Neuroblastoma CellsUridinep-MEK, p-mTORIncreased phosphorylation semanticscholar.org
Tilapia HepatocytesUridinep-AMPKIncreased phosphorylation researchgate.net
Pancreatic Ductal Adenocarcinoma CellsUridine (via UPP1)KRAS-MAPK pathwayDrives UPP1 expression atlasgeneticsoncology.org

Uridine in Neurobiological System Studies (e.g., Synaptic Transmission, Neuronal Excitability)

Uridine and its phosphorylated derivatives are increasingly recognized for their significant roles in the central nervous system, influencing synaptic structure, transmission, and neuronal excitability.

Administration of uridine has been shown to enhance the formation of synaptic structures. In animal studies, dietary supplementation with uridine monophosphate (UMP) led to increased levels of synaptic proteins such as synapsin-1 and PSD-95, as well as an increase in the number of dendritic spines in the hippocampus. elte.humit.edu This suggests that uridine availability can directly impact the brain's capacity for synaptic plasticity. elte.humit.edu The mechanism is thought to involve the activation of P2Y2 receptors by UTP, which promotes the synthesis of synaptic proteins and neurite outgrowth. mit.edumdpi.com

Uridine also modulates neuronal excitability. In the rat hippocampus, locally applied uridine markedly decreased the firing rate of neurons, with a complete inhibition of single pyramidal cells. nih.gov Conversely, in the thalamus, a majority of uridine-sensitive neurons showed an increased firing rate in response to uridine. nih.gov These opposing effects in different brain regions highlight the complexity of uridine's neuromodulatory functions.

Furthermore, uridine has been found to interact with neurotransmitter systems, particularly the glutamatergic system. Studies have shown that UTP can potentiate N-methyl-D-aspartate (NMDA) receptor currents in pyramidal neurons of the prefrontal cortex, an effect mediated by P2Y4 receptors and likely involving glutamate (B1630785) release from astrocytes. oup.comnih.govoup.com In other experimental setups, uridine has been shown to inhibit Ca2+ uptake stimulated by NMDA, suggesting an effect on presynaptic NMDA receptors. nih.gov

Table 4: Neurobiological Effects of Uridine and UTP

System/ProcessCompoundObserved EffectProposed MechanismReference
Synaptic Protein ExpressionUMP (Uridine source)Increased synapsin-1, PSD-95Enhanced synthesis of synaptic components elte.hu
Neurite OutgrowthUridineIncreased number of neuritesActivation of P2Y2 receptors nih.gov
Neuronal Firing (Hippocampus)UridineDecreased firing rateDirect inhibitory neuromodulation nih.gov
Neuronal Firing (Thalamus)UridineIncreased firing rateExcitatory neuromodulation nih.gov
NMDA Receptor CurrentUTPPotentiationP2Y4-mediated glutamate release from astrocytes oup.comnih.gov
NMDA-stimulated Ca2+ UptakeUridineInhibitionAction on presynaptic NMDA receptors nih.gov

Advanced Methodological Applications of Uridine 5 T in Biological Research

Autoradiography for Localization and Quantification of Nucleic Acids

Autoradiography utilizing radiolabeled Uridine-5'-triphosphate, most commonly tritiated UTP ([³H]UTP), is a powerful technique for visualizing and quantifying RNA synthesis within cells and tissues. The principle of this method lies in the incorporation of [³H]UTP into newly synthesized RNA molecules. The beta particles emitted by the tritium (B154650) isotope then expose a photographic emulsion layered over the biological sample, creating a pattern of silver grains that directly corresponds to the locations of RNA synthesis.

High-Resolution Autoradiography at Cellular and Subcellular Levels

High-resolution autoradiography with [³H]UTP allows for the precise localization of RNA synthesis at both the cellular and subcellular levels. The low energy of the beta particles emitted by tritium provides excellent spatial resolution, making it possible to distinguish between nuclear and cytoplasmic RNA synthesis and even to pinpoint RNA synthesis within specific subcellular compartments like the nucleolus, the primary site of ribosomal RNA (rRNA) synthesis.

Research has employed this technique to study RNA metabolism in various cell types and under different physiological conditions. For instance, studies have used [³H]uridine incorporation to investigate RNA synthesis in human female fibroblasts, comparing the rate of RNA synthesis in the heterochromatic sex chromatin body to that in euchromatin. ttu.ee Such studies have provided quantitative insights into the transcriptional activity of different chromatin states. Similarly, high-resolution autoradiography has been used to track the synthesis and movement of RNA in human lung mast cells and in the intestinal epithelium of rats, revealing dynamic changes in RNA metabolism during cellular processes like secretion and differentiation. nih.gov

Table 1: Applications of High-Resolution Autoradiography with [³H]Uridine-5'-t

Biological SystemResearch FocusKey Findings
Human Female FibroblastsRNA synthesis in sex chromatinThe rate of RNA synthesis in the sex chromatin body was found to be significantly lower than in euchromatin. ttu.ee
Human Lung Mast CellsRNA localization during secretionRadiolabeled uridine (B1682114) incorporation was observed in secretory granules, with changes in labeling patterns during degranulation and recovery.
Rat Intestinal EpitheliumRNA synthesis during cell migrationDemonstrated differential utilization of uridine for RNA synthesis in crypt and villus cells, highlighting changes in metabolic pathways during cell differentiation. nih.gov

Autoradioluminography Techniques

Autoradioluminography, also known as phosphorimaging, is a filmless autoradiography technique that offers a wider dynamic range and higher sensitivity compared to traditional X-ray film. rsc.org In this method, a storage phosphor screen is exposed to the radiolabeled sample. The energy from the beta particles emitted by the [³H]UTP is stored in the phosphor screen. This stored energy is then released as light when the screen is scanned with a laser, and the emitted light is detected by a photomultiplier tube to generate a digital image. nih.gov

This technique is particularly valuable for quantifying the amount of radiolabeled UTP incorporated into nucleic acids. The signal intensity in the resulting image is directly proportional to the amount of radioactivity, allowing for accurate quantification of RNA synthesis. While specific studies detailing the use of Uridine-5'-t with autoradioluminography are not abundant in the provided search results, the general utility of this technique for quantifying tritium-labeled drug candidates has been established, suggesting its applicability to studies involving [³H]UTP. rsc.org The method's ability to provide digital data facilitates quantitative analysis and comparison across different experimental conditions.

Molecular Probe Development for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides three-dimensional images of metabolic processes in the body. The development of specific molecular probes labeled with positron-emitting radionuclides is central to PET imaging. While the direct use of Uridine-5'-t as a PET probe is not extensively documented in the provided results, the underlying principles of PET probe development suggest its potential as a scaffold for creating such probes.

The strategy would involve labeling UTP with a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). An ¹¹C-labeled UTP, for example, could be used to trace the in vivo biodistribution and metabolism of uridine nucleotides, providing insights into RNA synthesis rates in various tissues, including tumors. The development of such a probe would be valuable for cancer diagnosis and for monitoring the response to therapies that target nucleic acid metabolism. The successful development of other radiolabeled nucleoside analogs for PET imaging, such as [¹¹C-methyl]thymidine for imaging cell proliferation, provides a strong rationale for pursuing UTP-based PET probes.

Challenges in developing a UTP-based PET probe include its rapid and complex metabolism in vivo. However, robust analytical models can be developed to interpret the PET data and extract meaningful biological information. The design of UTP derivatives with improved metabolic stability or enhanced uptake in target tissues could further advance their utility as PET probes.

Table 2: Potential Uridine-5'-t Based PET Probes

RadionuclidePotential ProbeResearch Application
Carbon-11 (¹¹C)[¹¹C]Uridine-5'-triphosphateImaging RNA synthesis and nucleotide metabolism in vivo.
Fluorine-18 (¹⁸F)¹⁸F-labeled Uridine derivativesPotentially improved imaging characteristics due to the longer half-life of ¹⁸F compared to ¹¹C.

Enzymatic Assays for Nucleotide Metabolism

Uridine-5'-triphosphate and its radiolabeled counterparts are indispensable tools for a variety of in vitro enzymatic assays designed to study nucleotide metabolism. These assays are crucial for understanding the function of enzymes involved in the synthesis, degradation, and interconversion of nucleotides, as well as for screening potential drug candidates that target these enzymes.

Quantification of Nucleotides and Analogues (e.g., Lanthanum Phosphate (B84403) Co-Precipitation)

Accurate quantification of nucleotides and their analogues is fundamental to many enzymatic assays. One innovative method for this purpose is lanthanum phosphate co-precipitation. nih.gov This technique is particularly useful for quantifying radiolabeled nucleoside monophosphates, which are often the products of kinase enzyme reactions using radiolabeled nucleoside triphosphates like [γ-³²P]UTP or [³H]UTP as substrates.

The method involves the co-precipitation of the radiolabeled nucleotide monophosphates with lanthanum phosphate at a specific pH. nih.gov This allows for the separation of the phosphorylated product from the unreacted radiolabeled nucleoside triphosphate. The radioactivity of the precipitate can then be measured to quantify the amount of product formed, providing a direct measure of enzyme activity. This technique has been shown to be compatible with both purine (B94841) and pyrimidine (B1678525) nucleoside analogues and offers advantages such as minimal background binding and quantitative precipitation. nih.gov

Another approach for quantifying UTP involves a non-radioactive coupled enzyme assay. In this method, the UTP produced by an enzyme of interest is used as a substrate by a second enzyme, UDP-glucose pyrophosphorylase, to produce UDP-glucose, which can then be quantified by high-performance liquid chromatography (HPLC). nih.gov

Kinetic Analysis of Enzyme Substrates and Inhibitors

Radiolabeled Uridine-5'-triphosphate is a key substrate in the kinetic analysis of various enzymes involved in nucleotide metabolism. By measuring the rate of incorporation of the radiolabel from UTP into a product over time and at different substrate concentrations, detailed kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined.

This approach has been used to study the kinetics of enzymes like deoxycytidine kinase, where UTP can act as a phosphate donor. nih.gov Such studies have revealed complex kinetic behaviors, including substrate inhibition at high concentrations of the nucleoside acceptor. nih.gov

Furthermore, UTP and its analogues are used in inhibition studies to characterize the mechanism of action of potential enzyme inhibitors. For example, the inhibitory effects of various compounds on CTP synthetase, which uses UTP as a substrate, have been investigated to understand how these inhibitors interact with the enzyme. nih.gov These kinetic analyses are crucial for drug discovery and for understanding the regulation of nucleotide metabolic pathways.

Table 3: Kinetic Parameters of Enzymes Utilizing Uridine-5'-t or its Derivatives

EnzymeSubstrate(s)Inhibitor(s)Kinetic Findings
Deoxycytidine KinaseDeoxycytidine, UTPHigh concentrations of deoxycytidineUTP acts as a phosphate donor; substrate inhibition observed at high deoxycytidine concentrations. nih.gov
CTP SynthetaseUTPCTPWild-type enzyme exhibits positive cooperativity with UTP and is sensitive to CTP feedback inhibition. nih.gov
Yeast Uridine-diphosphoglucose PyrophosphorylaseUTP, Glucose-1-phosphateATPATP acts as a competitive inhibitor, suggesting a single active site for both UTP and ATP.

Nucleic Acid Hybridization Techniques with Radiolabeled Probes

The hybridization process, where a labeled nucleic acid probe binds to its complementary sequence, is a cornerstone of molecular biology. oup.com Radiolabeled probes, often synthesized using modified UTP, offer high sensitivity for detecting specific DNA or RNA sequences within complex mixtures. oup.comlongdom.org

Northern Blotting for RNA Expression Analysis

Northern blotting is a classic technique used to study gene expression by detecting specific RNA sequences in a sample. The method involves separating RNA by size via gel electrophoresis, transferring it to a solid support membrane, and then using a labeled probe to identify the RNA of interest. oup.comresearchgate.net

High specific activity radiolabeled RNA probes, or riboprobes, are synthesized through an in vitro transcription reaction. neb.comulab360.com In this process, a DNA template containing the sequence of interest is transcribed by a bacteriophage RNA polymerase, such as T7, T3, or SP6. genedetect.com To create the radiolabeled probe, a UTP analog containing a radioactive isotope, most commonly phosphorus-32 (B80044) ([α-³²P]UTP), is included in the reaction mixture along with unlabeled ATP, CTP, and GTP. neb.comneb.com The RNA polymerase incorporates [α-³²P]UTP into the newly synthesized RNA strand, generating a highly radioactive probe. neb.comnih.gov Using [α-³²P]UTP is often preferred over labeled ATP or GTP, as it generally results in higher label incorporation and greater probe stability. neb.comneb.com These probes can achieve a specific activity of approximately 10⁸ cpm/µg, allowing for the sensitive detection of even low-abundance mRNAs. neb.comulab360.com When the radiolabeled riboprobe is incubated with the membrane, it hybridizes to its complementary mRNA sequence, and the location of the bound probe is visualized by autoradiography. oup.comresearchgate.net

Southern Blotting for DNA Sequence Detection

Southern blotting is a technique for detecting specific DNA sequences and was the original hybridization method from which others were adapted. oup.com While it traditionally uses radiolabeled DNA probes, highly sensitive single-stranded RNA probes (riboprobes) generated with radiolabeled UTP can also be employed. longdom.org

The synthesis of these riboprobes is identical to that for Northern blotting, involving in vitro transcription with [α-³²P]UTP. neb.com An advantage of using riboprobes for Southern blotting is that the resulting RNA-DNA hybrids are more stable than DNA-DNA hybrids, which can increase the specificity and strength of the signal. genedetect.com Furthermore, after hybridization, treatment with RNase A can be used to digest any non-specifically bound, single-stranded RNA probe, reducing background noise because the specifically bound RNA within the RNA-DNA duplex is protected from degradation. genedetect.com

In Situ Hybridization for Gene Localization

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the context of an intact tissue or organism. nih.gov This method provides crucial spatial information about gene expression patterns during development or in response to stimuli. nih.gov

For ISH, riboprobes are synthesized using labeled UTP analogs. While radiolabeled probes can be used, non-radioactive labels are more common for this application. nih.gov A frequently used label is digoxigenin (B1670575) (DIG), which is attached to UTP (DIG-UTP) and incorporated into the riboprobe during in vitro transcription. nih.govstowers.org After the probe hybridizes to the target mRNA in the tissue sample, it is detected using an antibody against digoxigenin. nih.govnih.gov This antibody is typically conjugated to an enzyme, such as alkaline phosphatase, which, in the presence of a substrate like BCIP/NBT, produces an insoluble colored precipitate, revealing the location of the transcript. nih.gov Fluorescently labeled UTP analogs, such as Cy3-UTP and Cy5-UTP, are also used to generate probes for fluorescence in situ hybridization (FISH), enabling multicolor analysis. aatbio.comapexbt.comglpbio.com

Isotope/LabelCommon UTP AnalogDetection MethodPrimary Application Advantage
³²P[α-³²P]UTPAutoradiographyHigh sensitivity for blotting techniques. neb.comthermofisher.com
DigoxigeninDIG-UTPColorimetric/ChemiluminescentExcellent spatial resolution for in situ hybridization. nih.govnih.gov
BiotinBiotin-11-UTP / Biotin-16-UTPStreptavidin-Enzyme ConjugateVersatile non-radioactive detection. oup.comtrilinkbiotech.com
Cyanine DyesCy3-UTP / Cy5-UTPFluorescence MicroscopyMulticolor analysis and direct visualization. aatbio.comglpbio.com

Protein-Nucleic Acid Interaction Analysis

Understanding the interactions between proteins and nucleic acids is fundamental to deciphering cellular processes like gene regulation, translation, and replication. jenabioscience.com Modified UTP is integral to methods designed to study these interactions, particularly those involving RNA-binding proteins.

Electrophoretic Mobility Shift Assays (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used in vitro technique to detect the binding of a protein to a specific RNA (or DNA) sequence. jenabioscience.comnih.gov The principle is based on the fact that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe. nih.gov

To visualize the RNA, a short RNA probe containing the putative protein-binding site is labeled. This is typically achieved by in vitro transcription using [α-³²P]UTP to generate a "hot" probe. nih.govresearchgate.net The radiolabeled RNA probe is incubated with a protein source, such as a purified recombinant protein or a crude cell extract. jenabioscience.com The resulting mixture is then subjected to electrophoresis. If the protein binds to the RNA probe, a "shift" in the electrophoretic mobility is observed on the resulting autoradiogram, indicating the formation of a higher molecular weight complex. nih.gov Non-radioactive labels, such as biotin-11-UTP, can also be used, where the probe is detected using a streptavidin-conjugated enzyme that produces a chemiluminescent signal. oup.com

Förster Resonance Energy Transfer (FRET) in Protein-RNA Complexes

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances and detect molecular interactions on the scale of 1-10 nanometers. mdpi.commdpi.com It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. mdpi.com This method can provide dynamic information about the conformational changes that occur within protein-RNA complexes. mdpi.com

In the context of protein-RNA interactions, FRET can be used to monitor the binding event itself or subsequent structural rearrangements. mdpi.com This requires labeling the RNA and the protein with a compatible donor-acceptor fluorophore pair. To label the RNA, a fluorescently-labeled UTP analog is incorporated into the RNA sequence during in vitro transcription. aatbio.comglpbio.com Commonly used analogs include Cy3-UTP (donor) and Cy5-UTP (acceptor). aatbio.comrevvity.comnih.gov For example, an RNA molecule can be synthesized with Cy3-UTP, and a protein of interest can be labeled with Cy5. mdpi.compnas.org If the protein binds to the RNA in a way that brings the two fluorophores into close proximity, excitation of the Cy3 donor will result in energy transfer and subsequent emission from the Cy5 acceptor, generating a FRET signal. mdpi.compnas.org This approach has been used to study the real-time co-transcriptional folding of RNA molecules and the assembly of ribonucleoprotein complexes. aatbio.comglpbio.compnas.org

Fluorophore-UTP AnalogExcitation Max (nm)Emission Max (nm)Common FRET Partner
Cy3-UTP~550~570Cy5 aatbio.comglpbio.comrevvity.com
Cy5-UTP~650~670Cy3 glpbio.comrevvity.com
Fluorescein-UTP~494~518Rhodamine, Cy3
MANT-UTP~355~448Tryptophan (in protein) jenabioscience.com
Europium Cryptate-UTP~305-315~620 (Europium)Allophycocyanin (XL665) nih.gov

Research on Uridine S Role in Cellular Stress and Dna Integrity

Mechanisms of Uracil (B121893) Incorporation into DNA

Uracil can find its way into DNA through two primary pathways, posing a threat to genomic stability. nih.govresearchgate.net The first is the spontaneous deamination of cytosine, a common form of DNA damage, which converts it to uracil. pnas.orgd-nb.info This event, if left uncorrected, can lead to a C:G to T:A transition mutation during subsequent rounds of DNA replication. pnas.orgd-nb.info

The second mechanism involves the misincorporation of deoxyuridine triphosphate (dUTP) in place of deoxythymidine triphosphate (dTTP) during DNA synthesis. d-nb.infonih.gov DNA polymerases, the enzymes responsible for building new DNA strands, often cannot distinguish between dUTP and dTTP. d-nb.infoscienceinschool.org Normally, cellular mechanisms keep the concentration of dUTP very low compared to dTTP, minimizing the chances of this error. scienceinschool.org However, if this regulation is disturbed and the ratio of dUTP to dTTP increases, the rate of uracil incorporation into DNA rises significantly. scienceinschool.org This can happen under conditions of folate deficiency or through the action of certain chemotherapeutic drugs that inhibit thymidylate synthase, the enzyme responsible for dTTP synthesis. nih.gov

The incorporation of uracil in place of thymine (B56734) results in a U:A base pair, which is not in itself mutagenic. d-nb.info However, the presence of uracil in DNA is recognized by the cell as an error that needs correction. scienceinschool.orgroyalsocietypublishing.org

DNA Repair Mechanisms Involving Uracil-DNA Glycosylases (UDG)

To counteract the presence of uracil in DNA, cells have evolved a highly efficient repair system known as base excision repair (BER), which is initiated by a family of enzymes called uracil-DNA glycosylases (UDGs). wikipedia.orgmybiosource.com These enzymes are crucial for preventing mutagenesis by locating and removing uracil from the DNA backbone. wikipedia.orgwikipedia.org

There are several distinct UDGs in mammals, each with specific roles and localizations within the cell. nih.govroyalsocietypublishing.org These include the mitochondrial UNG1 and the nuclear UNG2, both encoded by the UNG gene, as well as SMUG1, TDG, and MBD4, which are also found in the nucleus. nih.govroyalsocietypublishing.org The existence of multiple UDGs underscores the critical importance of removing uracil from DNA to maintain genomic integrity. nih.govroyalsocietypublishing.org

Enzyme FamilyMembersPrimary LocationFunction
Uracil-DNA Glycosylase (UDG)UNG1MitochondriaRemoves uracil from mitochondrial DNA. royalsocietypublishing.org
UNG2NucleusPrimary enzyme for removing uracil from nuclear DNA, especially during replication. royalsocietypublishing.orgnih.gov
SMUG1NucleusActs as a backup to UNG2 and may have a primary role outside of S-phase. royalsocietypublishing.org
TDGNucleusRemoves uracil from U:G mismatches, particularly outside of S-phase. royalsocietypublishing.org
MBD4NucleusRemoves uracil and thymine from mismatches arising from deamination of methylated CpG sites. royalsocietypublishing.orgwikipedia.org

The base excision repair (BER) pathway initiated by UDG is a multi-step process. pnas.org It begins with the UDG enzyme scanning the DNA for uracil. oup.com Upon finding a uracil base, UDG flips the nucleotide out of the DNA double helix and into its active site. pnas.orgoup.com It then cleaves the N-glycosidic bond that connects the uracil base to the deoxyribose sugar backbone, leaving behind an apurinic/apyrimidinic (AP) site. wikipedia.orgwikipedia.orgpnas.org

This AP site is then recognized by an AP endonuclease, such as APE1 in humans, which cuts the phosphodiester backbone. pnas.orgpnas.org Subsequent steps involving a DNA polymerase and a DNA ligase complete the repair process by inserting the correct nucleotide (thymine) and sealing the break in the DNA strand. pnas.org

Computational studies have provided significant insights into the molecular interactions between UDG and DNA. frontiersin.orgnih.gov These studies have utilized methods like molecular dynamics simulations to visualize and analyze the intricate process of how UDG recognizes and binds to uracil within the DNA strand. mdpi.combiorxiv.org

Research has shown that the interaction is not solely dependent on the active site pocket of UDG. researchgate.net Instead, the entire binding interface of the UDG protein contributes to the attractive force that captures the damaged DNA. researchgate.net Electrostatic forces play a crucial role in this process, guiding the enzyme to the uracil-containing site. frontiersin.orgnih.gov

Simulations have detailed the "base-flipping" mechanism, where the uracil nucleotide is rotated out of the DNA helix and into the enzyme's active site. oup.combiorxiv.org This process involves significant conformational changes in both the DNA and the UDG enzyme. pnas.org The enzyme appears to actively distort the DNA backbone, creating a "pinch" that helps to push the uracil base out. oup.com

Impact of Uridine (B1682114) Homeostasis Dysregulation on DNA Damage Response Pathways

The proper balance of uridine and its derivatives is critical for genomic stability. nih.govfrontiersin.org Dysregulation of uridine homeostasis can have profound consequences, leading to increased DNA damage and the activation of DNA damage response (DDR) pathways. researchgate.netnumberanalytics.com

When the cellular concentration of dUTP rises relative to dTTP, it leads to a higher frequency of uracil incorporation into DNA. d-nb.infoscienceinschool.org This triggers a futile cycle of repair, where UDG removes the uracil, but the subsequent repair synthesis, still in an environment of high dUTP, re-incorporates uracil. nih.govscienceinschool.org This continuous cycle of excision and re-incorporation can lead to the accumulation of single- and double-strand DNA breaks, which are highly cytotoxic and mutagenic. nih.govscienceinschool.orgnih.gov

Studies have shown that a disruption in uridine homeostasis, for instance, through the knockout of the uridine phosphorylase (UPase) enzyme, leads to increased levels of dUTP and uracil in DNA. nih.govresearchgate.net This, in turn, activates key proteins in the DNA damage response pathway, such as ATM, CHK2, and H2AX, and can lead to the activation of the tumor suppressor protein p53. nih.govresearchgate.net Ultimately, this chronic DNA damage and genomic instability can contribute to tumorigenesis. nih.govresearchgate.netnih.gov The imbalance in nucleotide pools is a recognized driver of genomic instability, a hallmark of cancer. oup.comresearchgate.netmdpi.com

Emerging Research Frontiers and Methodological Innovations

Development of Novel Uridine-Based Probes for Specific Biomolecular Targets

The creation of novel chemical probes based on the uridine (B1682114) scaffold is a significant area of research, enabling the precise study of specific biomolecular interactions. These probes are engineered to target, identify, and quantify the activity of enzymes and nucleic acids, providing powerful tools for diagnostics and drug discovery. beilstein-journals.org

Researchers have synthesized a variety of uridine analogues that incorporate reporter groups, such as fluorescent or photoreactive moieties, without compromising their ability to be recognized by biological systems. For instance, fluorescently labeled 5-amino-2'-deoxyuridine (B1199347) analogs have been developed for use in assays designed to discover novel DNA binding agents, which could lead to new anticancer, antiviral, and antibacterial therapies. harvard.edu Another approach involves the synthesis of photoactive RNA phosphoramidites, such as 5-bromouridine (B41414) and 5-iodouridine (B31010), which can be incorporated into RNA sequences to study RNA structure and function through photocrosslinking studies. researchgate.netnih.gov

Furthermore, environment-sensitive fluorescent nucleosides, such as those based on thiazolyl-uridine analogues, have been created. acs.org These probes exhibit changes in their fluorescent properties in response to their local microenvironment, making them valuable for studying nucleic acid dynamics and interactions. acs.orgfrontiersin.org Bioorthogonally-functionalized uridine analogues, like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), represent another major advancement. EdU is incorporated into the DNA of proliferating cells and can be detected with high sensitivity and specificity, offering a less cytotoxic alternative to traditional methods for tracking cell division. nih.gov The natural product showdomycin, which resembles uridine, has been modified with "clickable" tags to identify its enzymatic targets within bacteria, revealing critical pathways for pathogen survival. nih.gov These developments highlight a sophisticated approach where uridine-based molecules are not just subjects of study but are crafted into precise tools for exploring complex biological systems. nih.govparisdescartes.fr

Table 1: Examples of Novel Uridine-Based Probes and Their Applications

Probe Type Modification Biomolecular Target Application/Purpose
Fluorescent Deoxyuridine Analog 5-amino-deoxyuridine with fluorescent moiety DNA Discovery of DNA binding agents (e.g., anticancer, antiviral) harvard.edu
Photoactive RNA Analog 5-bromouridine, 5-iodouridine, O4-triazolouridine RNA Site-specific incorporation of photoreactive sites to study RNA structure researchgate.netnih.gov
Environment-Sensitive Analog 4H-cyclopenta[d]thiazole ring at C5 position Nucleic Acids Probing local microenvironment changes in nucleic acids acs.org
Bioorthogonal Proliferation Probe 5-ethynyl-2'-deoxyuridine (EdU) DNA Detection of T cell proliferation with low cytotoxicity nih.gov
Activity-Based Probe Alkyne-tagged showdomycin (uridine-like antibiotic) Various enzymes Identification of enzyme targets in bacteria nih.gov
Enzyme-Specific Fluorescent Probe N-butyl-4-phenyl-1,8-naphthalimide derivative Uridine Diphosphate (B83284) Glucuronosyltransferase 1A1 (UGT1A1) Real-time imaging and inhibitor screening for a specific metabolic enzyme researchgate.net

Integration of Uridine-5-t Studies with Systems Biology Approaches

Systems biology offers a holistic framework for understanding complex biological processes by integrating multiple layers of information, including genomics, transcriptomics, proteomics, and metabolomics. nih.govntnu.edu The study of uridine and its phosphorylated derivatives, particularly uridine-5'-triphosphate (UTP), is increasingly being integrated into these multi-omics approaches to build comprehensive models of cellular metabolism and disease. bioisi.pt This integration allows researchers to move beyond the study of individual components and analyze the emergent behaviors of entire biological networks. bioisi.pt

A key application of this integrated approach is in cancer research. For example, a study on renal cell carcinoma combined transcriptomics, proteomics, and metabolomics to analyze cells overexpressing the gene SLC39A1. frontiersin.org The results revealed significant alterations in pyrimidine (B1678525) metabolism, where changes at the transcript and protein levels led to decreased production of uridine monophosphate (UMP) and subsequently UTP. frontiersin.org This type of integrated analysis provides a mechanistic link between a specific gene and its downstream metabolic consequences, offering new insights into tumor biology. frontiersin.org Similarly, integrated analyses in hepatocellular carcinoma have been used to connect changes in gene and protein expression to metabolic pathway alterations following specific interventions. nih.govspandidos-publications.com

Genome-scale metabolic models (GEMs) are another powerful tool in systems biology. The RBC-GEM, a model of the human red blood cell, explicitly includes nucleotide metabolic pathways such as the salvage pathway that produces UMP. plos.org By incorporating data on uridine metabolism, these models can simulate how red blood cells maintain their nucleotide pools and respond to various physiological conditions. plos.org These approaches underscore the importance of uridine as a central metabolite whose fluctuations can have widespread effects on cellular homeostasis, including energy balance and the synthesis of macromolecules. frontiersin.orgnih.govresearchgate.net

Advances in High-Throughput Screening Utilizing Radiolabeled Uridine Assays

High-throughput screening (HTS) enables the rapid testing of vast libraries of chemical compounds to identify potential drug candidates. azolifesciences.com Assays involving radiolabeled uridine, particularly tritiated uridine ([3H]-uridine), have long been a staple for measuring RNA synthesis and cell viability. revvity.comnih.gov The uridine uptake inhibition assay, which measures the incorporation of radiolabeled uridine into newly synthesized RNA, is a classic method for assessing the cytotoxicity of compounds. nih.govnih.gov

A significant advance in this area has been the automation of the uridine uptake assay. nih.gov Traditional methods involving manual sample spotting and chromatography were slow and labor-intensive. nih.gov Modern protocols utilize 96-well microplates with glass filters and manifold systems for rapid RNA precipitation, allowing the amount of incorporated radiolabeled uridine to be measured directly by a microplate reader. nih.gov This automation makes the assay sensitive and fast enough for large-scale HTS campaigns to screen for cytotoxic agents. nih.govresearchgate.net The assay is considered a highly sensitive indicator of toxicity, often detecting effects at lower concentrations than other cytotoxicity tests. nih.gov

Despite the utility of radiolabeled assays, the field has been moving towards non-radioactive methods to avoid the challenges associated with handling and disposing of radioactive materials. bellbrooklabs.com This has spurred the development of fluorescence-based HTS assays. For example, a fluorescent analog of UTP has been successfully used to screen for inhibitors of RNA polymerase in a 384-well format. nih.gov Another innovative approach is the Transcreener® HTS assay platform, which uses fluorescence polarization to detect the production of uridine diphosphate (UDP) in enzymatic reactions, providing a robust, non-radioactive alternative for screening inhibitors of enzymes like glycosyltransferases. bellbrooklabs.com These advanced HTS methods, both radiolabeled and fluorescent, are crucial for modern drug discovery efforts targeting pathways that involve uridine metabolism. acs.orgplos.org

Table 2: Comparison of Uridine-Based High-Throughput Screening Assays

Feature Automated Radiolabeled Uridine Uptake Assay Fluorescence-Based HTS Assays
Principle Measures incorporation of [3H]-uridine into RNA; inhibition indicates cytotoxicity. nih.govnih.gov Detects fluorescent signals from uridine analogs or products (e.g., UDP). bellbrooklabs.comnih.gov
Primary Use Cytotoxicity screening, measuring RNA synthesis inhibition. researchgate.net Screening for specific enzyme inhibitors (e.g., RNA polymerase, glycosyltransferases). bellbrooklabs.comnih.gov
Format 96-well microplates with radioactivity readers. nih.gov 384-well (or higher) microplates with fluorescence readers. nih.gov
Advantages High sensitivity, well-established method. nih.gov No radioactivity, high speed, adaptable to various enzyme targets. azolifesciences.combellbrooklabs.com
Limitations Requires handling of radioactive isotopes, slower readout than fluorescence. bellbrooklabs.com Potential for interference from fluorescent compounds in screening libraries. researchgate.net

Q & A

Q. How do structural modifications of UTP impact its binding affinity to RNA polymerases?

  • Methodological Answer : Synthesize UTP analogs (e.g., 4-thio-UTP or 5-fluoro-UTP) and measure incorporation kinetics using pre-steady-state kinetics assays . Perform X-ray crystallography of polymerase-UTP complexes to identify structural determinants. Validate computational docking predictions with mutagenesis studies .

Key Methodological Considerations

  • Reproducibility : Document experimental protocols with granular detail (e.g., buffer pH, incubation times) and deposit raw data in repositories like Zenodo .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Literature Integration : Cross-reference findings with primary sources via tools like SciFinder or Reaxys, prioritizing studies with rigorous spectral data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.